molecular formula C10H15N3O3 B1474768 1-(2-(butylamino)-2-oxoethyl)-1H-imidazole-4-carboxylic acid CAS No. 1701705-23-8

1-(2-(butylamino)-2-oxoethyl)-1H-imidazole-4-carboxylic acid

Cat. No.: B1474768
CAS No.: 1701705-23-8
M. Wt: 225.24 g/mol
InChI Key: HPHGMVQUJYTVQA-UHFFFAOYSA-N
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Description

1-(2-(Butylamino)-2-oxoethyl)-1H-imidazole-4-carboxylic acid is a substituted imidazole derivative featuring:

  • Imidazole core: A five-membered aromatic heterocycle with two nitrogen atoms.
  • Carboxylic acid group: Positioned at the 4th carbon of the imidazole ring.
  • N1 substituent: A 2-(butylamino)-2-oxoethyl group, forming an amide linkage.

This structure confers unique physicochemical properties, such as moderate polarity due to the carboxylic acid and variable lipophilicity from the butylamide side chain. The compound is hypothesized to have applications in pharmaceuticals, particularly as an intermediate or bioactive molecule targeting enzymes or receptors .

Properties

IUPAC Name

1-[2-(butylamino)-2-oxoethyl]imidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3/c1-2-3-4-11-9(14)6-13-5-8(10(15)16)12-7-13/h5,7H,2-4,6H2,1H3,(H,11,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPHGMVQUJYTVQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CN1C=C(N=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-(butylamino)-2-oxoethyl)-1H-imidazole-4-carboxylic acid is an organic compound belonging to the class of imidazole derivatives. Its unique structure, featuring an imidazole ring, a carboxylic acid group, and a butylamino group, suggests potential applications in various biological contexts. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and associated research findings.

The compound's structure can be summarized as follows:

PropertyDetails
IUPAC Name This compound
Molecular Formula C10H15N3O3
Molecular Weight 225.25 g/mol
CAS Number 1698439-98-3

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may act by:

  • Inhibiting Enzymatic Activity: It can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways.
  • Metal-Binding Properties: As identified in related studies, imidazole derivatives can serve as metal-binding pharmacophores, which is crucial for targeting metallo-β-lactamases (MBLs) involved in antibiotic resistance .

Biological Activities

Research has indicated several potential biological activities for this compound:

  • Antimicrobial Activity: Preliminary studies suggest that the compound may exhibit antimicrobial properties, making it a candidate for further exploration in combating bacterial infections .
  • Anti-inflammatory Effects: The compound has been investigated for its anti-inflammatory properties, which could have implications in treating conditions characterized by inflammation .
  • Enzyme Inhibition: Structure-activity relationship (SAR) analyses demonstrate that modifications of the imidazole core can enhance its inhibitory effects on MBLs, which are critical in antibiotic resistance .

Case Studies and Research Findings

Several studies have explored the biological activity of imidazole derivatives similar to this compound:

  • A study focusing on the optimization of imidazole derivatives found that specific substitutions could significantly enhance their potency against MBLs, highlighting the importance of structural modifications in drug design .
  • Another investigation evaluated the immunomodulatory effects of various imidazole compounds using mouse splenocytes. It was found that certain derivatives could rescue immune cell function effectively, indicating potential therapeutic applications in immunotherapy .

Summary of Biological Activities

Activity TypeDescriptionReferences
Antimicrobial Potential efficacy against bacterial infections
Anti-inflammatory Possible use in reducing inflammation
Enzyme Inhibition Effective against metallo-β-lactamases

Comparison with Similar Compounds

Structural Analogues with Alkyl/Aryl Amide Substituents

The table below compares key derivatives with variations in the amide side chain:

Compound Name Substituent on N1 Molecular Weight Key Properties/Applications
1-(2-(Butylamino)-2-oxoethyl)-1H-imidazole-4-carboxylic acid Butylamide via ethyl linker 269.29 g/mol Moderate lipophilicity; potential enzyme inhibition
1-(2-(Sec-butylamino)-2-oxoethyl)-1H-imidazole-4-carboxylic acid sec-Butylamide 269.29 g/mol Increased steric hindrance; reduced solubility vs. n-butyl
1-(2-(Cyclopentylamino)-2-oxoethyl)-1H-imidazole-4-carboxylic acid Cyclopentylamide 281.31 g/mol Higher rigidity; potential for targeted binding
1-(2-Morpholino-2-oxoethyl)-1H-imidazole-4-carboxylic acid Morpholine ring 283.28 g/mol Enhanced solubility; kinase inhibition applications

Key Observations :

  • Lipophilicity: Butyl and sec-butyl groups increase hydrophobicity, while morpholino improves water solubility.

Derivatives with Aromatic or Heterocyclic Substituents

Compound Name Substituent on N1 Molecular Weight Key Properties/Applications
1-(4-Chlorophenyl)-1H-imidazole-4-carboxylic acid 4-Chlorophenyl 226.63 g/mol Antifungal/antiviral activity; aromatic π-π interactions
1-Phenyl-1H-imidazole-4-carboxylic acid Phenyl 188.18 g/mol Basic scaffold for drug design (e.g., kinase inhibitors)
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazole-4-carboxylic acid Trimethylsilyl ethoxymethyl (SEM group) 242.35 g/mol Protective group in synthesis; improves stability

Key Observations :

  • Aromatic Groups : Chlorophenyl and phenyl substituents enable π-stacking interactions, useful in receptor binding.
  • Protective Groups : SEM groups (e.g., trimethylsilyl) are employed in multi-step syntheses to shield reactive sites .

Pharmacologically Relevant Analogues

  • Carbimazole (): A thioimidazoline derivative used as an antithyroid agent. Unlike the target compound, it lacks a carboxylic acid but shares the imidazole core, highlighting the pharmacological versatility of imidazole-based structures.
  • Candesartan Cilexetil Impurity G (): A benzimidazole-tetrazole hybrid, emphasizing the role of imidazole derivatives in antihypertensive drugs.
  • Spiroimidazoline Derivatives (): These compounds exhibit neuropeptide Y receptor antagonism, suggesting that structural modifications (e.g., spiro rings) can tailor bioactivity .

Preparation Methods

Synthesis of 1H-Imidazole-4-carboxylic Acid Core

The starting material for the target compound is typically 1H-imidazole-4-carboxylic acid , which can be synthesized via hydrolysis of its ethyl ester derivative.

  • Method : Hydrolysis of 1H-imidazole-4-carboxylic acid ethyl ester using potassium hydroxide solution.
  • Conditions :
    • Mass ratio of ester to KOH solution: 1:2.2
    • Reaction temperature: 30°C
    • After completion, acidification with sulfuric acid to pH 1
    • Recrystallization of crude product to purify
  • Yield : Approximately 92.5%
  • Reference : Patent CN105693619 (2016) describes this approach in detail, highlighting the mild conditions and high yield for the preparation of the imidazole-4-carboxylic acid intermediate.

Formation of the Amide Bond with Butylamino Group

The key step in synthesizing 1-(2-(butylamino)-2-oxoethyl)-1H-imidazole-4-carboxylic acid is the coupling of the imidazole-4-carboxylic acid with butylamine or a butylamino-containing intermediate to form the amide linkage.

  • Typical Coupling Reagents :
    • Carbodiimides such as N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
    • Benzotriazol-1-ol (HOBt) as an additive to improve coupling efficiency and reduce side reactions
  • Solvents :
    • N,N-Dimethylformamide (DMF) or dichloromethane (DCM) are commonly used
  • Reaction Conditions :
    • Temperature: 20–60°C
    • Reaction time: 0.75 to 5 hours or longer depending on scale and reactivity
    • Addition of base such as triethylamine to deprotonate the amine and facilitate coupling
  • Workup :
    • Extraction with ethyl acetate or chloroform
    • Washes with aqueous sodium bicarbonate or sodium hydroxide to remove acidic impurities
    • Drying over sodium sulfate and concentration under reduced pressure
  • Purification :
    • Column chromatography using silica gel with methanol/DCM mixtures or preparative chromatography systems
    • Recrystallization from methanol or other suitable solvents
  • Yields :
    • Reported yields for similar amide couplings range from 57% to over 90%, depending on substrate and conditions.

Representative Experimental Procedure (Adapted)

Step Reagents & Conditions Description Yield
1 1H-Imidazole-4-carboxylic acid ethyl ester + KOH (1:2.2 mass ratio), 30°C Hydrolysis to 1H-imidazole-4-carboxylic acid, acidify to pH 1 92.5%
2 1H-Imidazole-4-carboxylic acid + Butylamine + EDC + HOBt + Triethylamine in DMF, 60°C, 0.75 h Amide bond formation under inert atmosphere 70–90% (typical)
3 Workup: extraction, washing, drying, concentration Purification by chromatography and recrystallization Pure product isolated

Analytical Data and Characterization

  • NMR Spectroscopy : Proton NMR typically shows characteristic signals for the imidazole ring protons, the amide NH, and the butyl chain protons.
  • Mass Spectrometry : Molecular ion peaks consistent with the expected molecular weight of the compound.
  • Purity : Confirmed by chromatographic methods such as LCMS or HPLC.

Summary Table of Preparation Parameters

Parameter Details
Starting Material 1H-Imidazole-4-carboxylic acid (from ester)
Key Reagents Butylamine, EDC, HOBt, Triethylamine
Solvents DMF, DCM
Temperature 20–60°C
Reaction Time 0.75 to 5 hours
Workup Extraction, washing with NaOH/bicarbonate, drying
Purification Techniques Column chromatography, recrystallization
Typical Yield 57–92.5% depending on step

Research Findings and Notes

  • The use of carbodiimide coupling agents such as EDC in the presence of HOBt is a well-established method for amide bond formation, providing high yields and minimizing side reactions like racemization or urea formation.
  • Mild hydrolysis conditions for the imidazole ester ensure high purity of the acid intermediate without degradation.
  • Reaction optimization can involve varying temperature, solvent polarity, and reagent stoichiometry to maximize yield and purity.
  • The described methods are consistent with standard peptide coupling protocols adapted for imidazole derivatives.

Q & A

Q. What are the recommended synthetic routes for 1-(2-(butylamino)-2-oxoethyl)-1H-imidazole-4-carboxylic acid?

A general approach involves multi-step condensation reactions. For imidazole core formation, benzaldehyde derivatives can react with oxalaldehyde and ammonium hydroxide in ethanol under controlled temperatures (0°C to room temperature) to yield intermediate imidazole precursors. Subsequent functionalization with butylamine via nucleophilic substitution or coupling reactions introduces the butylamino-oxoethyl side chain. Purification typically employs flash column chromatography using dichloromethane or ethyl acetate/hexane mixtures . Final carboxylic acid groups may require hydrolysis of ester-protected intermediates under acidic or basic conditions .

Q. What spectroscopic techniques are critical for structural validation of this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm proton environments and carbon frameworks, particularly distinguishing imidazole ring protons (δ 7.0–8.5 ppm) and butyl chain signals (δ 0.8–1.5 ppm).
  • Infrared (IR) Spectroscopy: Identifies key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the carboxylic acid and amide groups).
  • Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns. X-ray crystallography (for crystalline derivatives) provides definitive 3D structural data .

Q. What safety precautions are essential when handling this compound?

  • Personal Protective Equipment (PPE): Lab coat, nitrile gloves, and safety goggles.
  • Ventilation: Use fume hoods to avoid inhalation of fine particles.
  • Storage: Keep in a cool, dry place away from incompatible materials (strong oxidizers, bases).
  • Disposal: Follow hazardous waste protocols; incinerate in approved facilities .

Advanced Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

Optimization involves:

  • Solvent Screening: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
  • Catalyst Use: Transition metals (e.g., Pd for cross-coupling) or acid/base catalysts (e.g., H₂SO₄ for hydrolysis) improve reaction efficiency.
  • Temperature Control: Microwave-assisted synthesis reduces reaction time and byproducts.
  • Workup Strategies: Liquid-liquid extraction or recrystallization minimizes product loss .

Q. What strategies resolve contradictions in reported biological activity data?

  • Dose-Response Analysis: Test a broader concentration range to identify non-linear effects.
  • Cell Line Validation: Use multiple cell lines (e.g., cancer vs. normal) to assess specificity.
  • Mechanistic Studies: Combine enzyme inhibition assays (e.g., tubulin polymerization for antiproliferative activity) with molecular docking to validate targets .

Q. How can computational modeling predict the compound’s reactivity or binding affinity?

  • Density Functional Theory (DFT): Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites.
  • Molecular Dynamics (MD): Simulates interactions with biological targets (e.g., proteins) to guide SAR studies.
  • Docking Software (AutoDock, Schrödinger): Models binding poses in active sites, prioritizing derivatives for synthesis .

Experimental Design

Q. How to design a study evaluating the compound’s antifungal activity?

  • Inoculum Preparation: Standardize fungal strains (e.g., Candida albicans) using CLSI guidelines.
  • MIC Determination: Use broth microdilution assays with concentrations ranging from 0.1–100 µg/mL.
  • Controls: Include ketoconazole as a positive control and solvent-only negative controls.
  • Synergy Testing: Combine with fluconazole to assess antagonistic/additive effects .

Q. What methods validate the compound’s stability under physiological conditions?

  • pH Stability: Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24–72 hours; analyze degradation via HPLC.
  • Plasma Stability: Mix with human plasma and monitor metabolite formation using LC-MS.
  • Light/Heat Stability: Expose to UV light (254 nm) or 40–60°C and track decomposition .

Data Analysis

Q. How to interpret conflicting cytotoxicity results across studies?

  • Assay Variability: Compare methods (MTT vs. resazurin assays) and incubation times.
  • Impurity Analysis: Use HPLC to check for byproducts affecting activity.
  • Meta-Analysis: Pool data from multiple studies to identify trends (e.g., IC₅₀ ranges) .

Q. What statistical approaches are suitable for dose-response studies?

  • Nonlinear Regression: Fit data to sigmoidal curves (e.g., log(inhibitor) vs. response) using GraphPad Prism.
  • ANOVA with Tukey’s Test: Compare means across concentrations.
  • EC₅₀/IC₅₀ Calculation: Determine potency using four-parameter logistic models .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-(butylamino)-2-oxoethyl)-1H-imidazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(2-(butylamino)-2-oxoethyl)-1H-imidazole-4-carboxylic acid

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